Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}benzoate
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Overview
Description
Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}benzoate is a chemical compound that belongs to the class of organoselenium compounds It features a benzoselenophene moiety, which is a selenium-containing heterocycle, attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}benzoate typically involves the reaction of benzoselenophene derivatives with ethyl 2-mercaptobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or diselenides.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant and enzyme-inhibitory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}benzoate involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom in the benzoselenophene moiety can participate in redox reactions, leading to the modulation of oxidative stress and the inhibition of specific enzymes. These interactions can result in various biological effects, including antioxidant, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromobenzo[b]selenophene-2-carboxylate
- Ethyl 3-cyanobenzo[b]selenophene-2-carboxylate
- Ethyl 3-(1H-tetrazolyl)benzo[b]selenophene-2-carboxylate
Uniqueness
Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}benzoate is unique due to its specific structural features, including the presence of both a benzoselenophene moiety and a benzoate ester group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
61776-21-4 |
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Molecular Formula |
C18H16O2SSe |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-(1-benzoselenophen-2-ylmethylsulfanyl)benzoate |
InChI |
InChI=1S/C18H16O2SSe/c1-2-20-18(19)15-8-4-5-9-16(15)21-12-14-11-13-7-3-6-10-17(13)22-14/h3-11H,2,12H2,1H3 |
InChI Key |
AATYTWOVIXUUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SCC2=CC3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
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